molecular formula C8H14BrN3O B13192830 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol

Cat. No.: B13192830
M. Wt: 248.12 g/mol
InChI Key: JKYCEILQHLBUHT-UHFFFAOYSA-N
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Description

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H12BrN3O This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the amino alcohol side chain: This step involves nucleophilic substitution reactions where the brominated pyrazole is reacted with an appropriate amino alcohol precursor under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogen-substituted pyrazole.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(5-chloro-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C8H14BrN3O

Molecular Weight

248.12 g/mol

IUPAC Name

3-amino-1-(5-bromo-1-methylpyrazol-4-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H14BrN3O/c1-5(3-10)7(13)6-4-11-12(2)8(6)9/h4-5,7,13H,3,10H2,1-2H3

InChI Key

JKYCEILQHLBUHT-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=C(N(N=C1)C)Br)O

Origin of Product

United States

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